Cas no 444989-46-2 (3-Chloro-4-(tributylstannyl)-pyridine)
3-Chloro-4-(tributylstannyl)-pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(tributylstannyl)-pyridine
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- MDL: MFCD22370076
- Inchi: 1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChI Key: KMAHVGPAIFXXHE-UHFFFAOYSA-N
- SMILES: [Sn](C1C=CN=CC=1Cl)(CCCC)(CCCC)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
3-Chloro-4-(tributylstannyl)-pyridine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:(BD306798)
3-Chloro-4-(tributylstannyl)-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C105060-125mg |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 125mg |
$ 140.00 | 2022-06-06 | ||
| TRC | C105060-250mg |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 250mg |
$ 230.00 | 2022-06-06 | ||
| Matrix Scientific | 115545-1g |
3-Chloro-4-(tributylstannyl)-pyridine, 96% |
444989-46-2 | 96% | 1g |
$269.00 | 2023-09-08 | |
| Matrix Scientific | 115545-5g |
3-Chloro-4-(tributylstannyl)-pyridine, 96% |
444989-46-2 | 96% | 5g |
$1134.00 | 2023-09-08 | |
| Matrix Scientific | 115545-25g |
3-Chloro-4-(tributylstannyl)-pyridine, 96% |
444989-46-2 | 96% | 25g |
$4410.00 | 2023-09-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SYX00045-1G |
3-Chloro-4-(tributylstannyl)pyridine |
444989-46-2 | 1g |
¥3719.09 | 2023-11-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855160-250mg |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 95% | 250mg |
¥3,143.00 | 2022-09-29 | |
| A2B Chem LLC | AG33857-1g |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 96% | 1g |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AG33857-5g |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 96% | 5g |
$810.00 | 2024-04-20 | |
| A2B Chem LLC | AG33857-250mg |
3-Chloro-4-(tributylstannyl)-pyridine |
444989-46-2 | 95% | 250mg |
$117.00 | 2024-04-20 |
3-Chloro-4-(tributylstannyl)-pyridine Suppliers
3-Chloro-4-(tributylstannyl)-pyridine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-Chloro-4-(tributylstannyl)-pyridine
3-Chloro-4-(tributylstannyl)-pyridine: A Comprehensive Overview
The compound 3-Chloro-4-(tributylstannyl)-pyridine (CAS No. 444989-46-2) is a significant organic compound with a unique structure that combines the aromaticity of pyridine with the reactivity of a tributyltin group. This compound has garnered attention in the fields of organic synthesis, materials science, and catalysis due to its versatile properties and potential applications. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization.
3-Chloro-4-(tributylstannyl)-pyridine is characterized by a pyridine ring system with a chlorine atom at the 3-position and a tributyltin group at the 4-position. The pyridine ring provides aromatic stability, while the tributyltin group introduces steric bulk and electronic effects that can influence reactivity. This combination makes it an attractive substrate for various transformations in organic chemistry. Recent studies have highlighted its role as an intermediate in the synthesis of biologically active compounds and advanced materials.
The synthesis of 3-Chloro-4-(tributylstannyl)-pyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the nucleophilic substitution reaction where a suitable precursor reacts with tributyltin chloride in the presence of a base. This method ensures high yields and good regioselectivity. Researchers have also explored alternative routes, such as coupling reactions or metal-mediated transformations, to enhance efficiency and scalability.
One of the most notable applications of 3-Chloro-4-(tributylstannyl)-pyridine is in cross-coupling reactions, particularly in the presence of palladium catalysts. These reactions are pivotal in constructing complex molecular architectures for pharmaceuticals and agrochemicals. Recent findings have demonstrated that this compound can act as a highly efficient coupling partner due to its ability to stabilize transition metal intermediates. Additionally, its role in Suzuki-Miyaura couplings has been extensively studied, showcasing its potential in synthesizing heterocyclic compounds with intricate structures.
In materials science, 3-Chloro-4-(tributylstannyl)-pyridine has been investigated for its electronic properties. The tributyltin group imparts unique electronic characteristics to the pyridine ring, making it suitable for applications in semiconductors and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance conductivity and stability under thermal or mechanical stress.
Another emerging area of interest is the use of 3-Chloro-4-(tributylstannyl)-pyridine in catalytic cycles. Its ability to act as both a ligand and a substrate makes it a versatile tool in asymmetric catalysis. Studies have shown that it can facilitate enantioselective transformations, which are critical for producing chiral molecules with high optical purity. This property has significant implications for drug discovery and fine chemical synthesis.
From an environmental standpoint, researchers have explored the degradation pathways of 3-Chloro-4-(tributylstannyl)-pyridine under various conditions. Understanding its stability and biodegradation potential is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 3-Chloro-4-(tributylstannyl)-pyridine (CAS No. 444989-46-2) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as an intermediate in complex syntheses, a catalyst in asymmetric reactions, and a building block for advanced materials. As research continues to uncover new potentials for this compound, its role in driving innovation across various industries is expected to grow significantly.
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